molecular formula C35H58O6 B218262 Stigmasterol glucoside CAS No. 19716-26-8

Stigmasterol glucoside

Cat. No. B218262
CAS RN: 19716-26-8
M. Wt: 574.8 g/mol
InChI Key: VWDLOXMZIGUBKM-AUGXRQBFSA-N
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Scientific Research Applications

Stigmasterol glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential in treating inflammatory diseases and as an antioxidant.

    Industry: Used in the formulation of cosmetics and nutraceuticals due to its beneficial properties.

Mechanism of Action

The biological effects of stigmasterol glucoside are primarily due to its ability to inhibit enzymes like 5α-reductase . This inhibition reduces the conversion of testosterone to dihydrotestosterone, which is implicated in conditions like benign prostatic hyperplasia. The compound also interacts with cell membrane components, enhancing membrane stability and function.

Biochemical Analysis

Biochemical Properties

Stigmasterol glucoside interacts with the enzyme 5α-reductase, acting as an inhibitor . This interaction is significant as 5α-reductase plays a crucial role in the conversion of testosterone into dihydrotestosterone, a more potent androgen .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to prevent the increase in both free cholesterol and reactive oxygen species (ROS) levels induced by glucolipotoxicity in INS-1 cells, a rat insulinoma cell line . This suggests that this compound can influence cell function by modulating cholesterol levels and oxidative stress.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with 5α-reductase. By inhibiting this enzyme, this compound can potentially influence the levels of dihydrotestosterone, thereby affecting processes regulated by this hormone .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research has shown that this compound can prevent the increase in both free cholesterol and ROS levels induced by glucolipotoxicity in INS-1 cells . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the steroid metabolism pathway through its interaction with 5α-reductase . By inhibiting this enzyme, this compound can potentially influence the conversion of testosterone into dihydrotestosterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasterol glucoside can be synthesized through the glycosylation of stigmasterol. This process typically involves the reaction of stigmasterol with a suitable glycosyl donor in the presence of an acid catalyst. Common glycosyl donors include glucose derivatives such as acetobromoglucose. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. Plants like Phyllanthus urinaria are known to contain high levels of this compound . The extraction process includes maceration of the plant material in solvents like ethanol, followed by purification using chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Stigmasterol glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, often using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be used to convert the double bonds in the sterol structure to single bonds, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in the glucoside moiety can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Tosyl chloride in pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated sterol derivatives.

    Substitution: Formation of tosylated glucosides.

Comparison with Similar Compounds

Stigmasterol glucoside is unique compared to other sterol glycosides due to its specific structure and biological activities. Similar compounds include:

    Sitosterol glucoside: Another plant sterol glycoside with similar antioxidant properties.

    Campesterol glucoside: Known for its cholesterol-lowering effects.

    Brassicasterol glucoside: Found in various vegetables and has similar health benefits.

This compound stands out due to its potent inhibition of 5α-reductase and its significant anti-inflammatory properties .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDLOXMZIGUBKM-AUGXRQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289039
Record name Stigmasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stigmasteryl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

19716-26-8
Record name Stigmasterol 3-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19716-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmasteryl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 °C
Record name Stigmasteryl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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